2-(2-Bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC14532008
Molecular Formula: C19H12BrCl2N3O2
Molecular Weight: 465.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12BrCl2N3O2 |
|---|---|
| Molecular Weight | 465.1 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C19H12BrCl2N3O2/c1-10-6-7-12-14(21)8-15(22)18(17(12)23-10)26-9-16-24-25-19(27-16)11-4-2-3-5-13(11)20/h2-8H,9H2,1H3 |
| Standard InChI Key | BYMSXSONXHLFRI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC(=C2OCC3=NN=C(O3)C4=CC=CC=C4Br)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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A 1,3,4-oxadiazole ring (five-membered heterocycle with two nitrogen and one oxygen atom), known for its electron-deficient nature and role in stabilizing molecular interactions.
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A 2-bromophenyl group attached at the 2-position of the oxadiazole, introducing steric bulk and halogen-mediated electronic effects.
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A 5,7-dichloro-2-methylquinolin-8-yloxymethyl substituent at the 5-position, combining a chlorinated quinoline scaffold with a methyl group and ether linkage .
This combination creates a planar yet sterically hindered system, likely influencing its solubility, reactivity, and intermolecular interactions.
Physicochemical Properties
Key properties derived from computational and experimental data include:
The presence of bromine and chlorine atoms contributes to a high molecular weight and potential lipophilicity, factors critical for membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous 1,3,4-oxadiazoles are typically synthesized via:
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Cyclization of Diacylhydrazides: Carbohydrazides derived from aromatic acids undergo cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
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Microwave-Assisted Synthesis: Enhanced reaction efficiency and yield, as demonstrated in the preparation of 8-hydroxyquinoline-linked oxadiazoles .
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Etherification: Nucleophilic substitution between chloromethyl-oxadiazole intermediates and hydroxyl-containing quinoline derivatives, often mediated by bases like sodium hydride (NaH) .
For this compound, a plausible pathway involves:
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Condensation of 2-bromobenzohydrazide with chloroacetic acid under POCl₃ to form 2-(chloromethyl)-5-(2-bromophenyl)-1,3,4-oxadiazole.
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Subsequent reaction with 5,7-dichloro-2-methyl-8-hydroxyquinoline in the presence of NaH to yield the target molecule .
Analytical Characterization
Standard techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
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Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolving crystal packing and intermolecular interactions, though no data is currently available for this specific compound .
Biological Activity and Hypothesized Mechanisms
Antimicrobial Activity
The dichloro-quinoline moiety likely contributes to:
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Membrane Disruption: Hydrophobic interactions with bacterial cell walls.
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Enzyme Inhibition: Binding to essential microbial enzymes like dihydrofolate reductase (DHFR) .
Related Compounds and Comparative Analysis
The absence of a nitro or thiol group in the target compound may reduce antitubercular efficacy but enhance selectivity for eukaryotic cells .
Future Directions and Applications
Synthetic Optimization
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Green Chemistry Approaches: Solvent-free or aqueous-phase reactions to improve sustainability.
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to elucidate key pharmacophores .
Targeted Drug Delivery
Functionalization with nanoparticle carriers or prodrug moieties (e.g., ester linkages) could enhance bioavailability and reduce off-target effects .
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